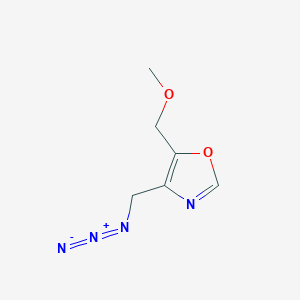

4-(Azidomethyl)-5-(methoxymethyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxazole is a central structural motif of numerous complex natural products and pharmaceuticals . It is closely associated with the development of contemporary drug discovery research due to a diverse portfolio of biological functions . Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered aromatic ring, are readily able to bind with a variety of enzymes and receptors in biological systems via diverse non-covalent interactions .

Synthesis Analysis

A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy for oxazole synthesis is described, employing naturally abundant and inexpensive carboxylic acids as starting materials . This method is performed in a green and sustainable catalytic system, and avoids the use of transition metals and toxic oxidants .Molecular Structure Analysis

Oxazoles have characteristic thiazole and oxazole heterocycles derived from cysteine and serine residues . The review summarizes the available data on the classification, structure, and biosynthesis of oxazoles .Chemical Reactions Analysis

The oxidation reaction of oxazole initiated by OH radicals is studied via OH-addition and H-abstraction reactions . Mechanistic studies suggest that an acyloxyphosphonium ion is generated as a key intermediate via anodic oxidation, followed by nucleophilic substitution and cycloaddition with isocyanide .Physical And Chemical Properties Analysis

Oxazoles are readily able to bind with a wide spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This enables them to display versatile biological activities .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One significant application is in the domain of corrosion control. For instance, derivatives of oxazole compounds have been studied for their potential in inhibiting corrosion in various mediums. Bentiss et al. (2009) explored the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium, demonstrating high inhibition efficiency (Bentiss et al., 2009). This suggests that similarly structured compounds, like "4-(Azidomethyl)-5-(methoxymethyl)oxazole," could offer promising corrosion resistance properties.

Photochemical Applications

In the photochemistry arena, oxazole derivatives have been shown to undergo interesting transformations. Dietliker et al. (1976) investigated the photochemistry of 4-substituted 5-Methyl-3-phenyl-isoxazoles, highlighting the potential of oxazole compounds in photochemical reactions (Dietliker et al., 1976). This indicates that "4-(Azidomethyl)-5-(methoxymethyl)oxazole" might have applications in photochemical studies or materials science.

Antimicrobial Activity

Furthermore, oxazole compounds have been evaluated for their antimicrobial properties. Yamamuro et al. (2015) synthesized derivatives of 5-(4'-Methoxyphenyl)-oxazole and assessed their effect on the hatch and growth of Caenorhabditis elegans, showing the importance of oxazole derivatives in developing antimicrobial agents (Yamamuro et al., 2015). This suggests that "4-(Azidomethyl)-5-(methoxymethyl)oxazole" could also be explored for antimicrobial applications.

Wirkmechanismus

Zukünftige Richtungen

Oxazole is a promising entity to develop new anticancer drugs . The development of robust and transition-metal-free methodologies for the construction of the oxazole skeleton presents an eminent concept for future research . Furthermore, the success of gram-scale experiments and the late-stage modification of drug molecules greatly highlight the potential applicability of oxazole synthesis methods .

Eigenschaften

IUPAC Name |

4-(azidomethyl)-5-(methoxymethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-11-3-6-5(2-9-10-7)8-4-12-6/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPQYXCABQDFNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=CO1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2921679.png)

![2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2921681.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(tert-butyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2921682.png)

![1-Cyclohexyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2921688.png)

![2-Methoxyethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2921692.png)

![N-(3-methylphenyl)-2-[(5-pyridin-4-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2921693.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2921694.png)

![(Z)-2-Cyano-N-[4-(diethylamino)-3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2921695.png)

![N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2921698.png)